REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.Br[CH2:10][CH2:11][CH3:12].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[I:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:10][CH2:11][CH3:12])[C:4](=[O:8])[CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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IC1=CC(NC=C1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
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reactant
|
Smiles
|
BrCCC
|
Name
|
|
Quantity
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3.13 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at r.t. over night
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The reaction is quenched by the addition of water
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Type
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EXTRACTION
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Details
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The resulting mixture is extracted with EtOAc
|
Type
|
WASH
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Details
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The organic layer is washed with aq. NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (silica gel, heptane/EtOAc. 70/30→50/50)
|
Name
|
|
Type
|
|
Smiles
|
IC1=CC(N(C=C1)CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |